methyl 2-bromo-5-chloro-3-fluorobenzoate
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Overview
Description
Methyl 2-bromo-5-chloro-3-fluorobenzoate is an organic compound with the molecular formula C8H5BrClFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms, and the carboxylic acid group is esterified with a methyl group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Methyl 2-bromo-5-chloro-3-fluorobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-bromo-5-chloro-3-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. Another method involves the direct bromination, chlorination, and fluorination of methyl benzoate under controlled conditions to achieve the desired substitution pattern .
Chemical Reactions Analysis
Methyl 2-bromo-5-chloro-3-fluorobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
Methyl 2-bromo-5-chloro-3-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-chloro-3-fluorobenzoate depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric site of the enzyme. The presence of bromine, chlorine, and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Methyl 2-bromo-5-chloro-3-fluorobenzoate can be compared with other similar compounds such as:
Methyl 2-bromo-5-fluorobenzoate: Lacks the chlorine atom, which may affect its reactivity and binding properties.
Methyl 2-bromo-5-chlorobenzoate: Lacks the fluorine atom, which may influence its chemical stability and biological activity.
Methyl 2-bromo-4-chloro-3-fluorobenzoate: Has a different substitution pattern, which can lead to different chemical and biological properties.
Each of these compounds has unique features that make them suitable for specific applications, and the choice of compound depends on the desired properties and reactivity for a given research or industrial purpose.
Properties
CAS No. |
1507624-50-1 |
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Molecular Formula |
C8H5BrClFO2 |
Molecular Weight |
267.48 g/mol |
IUPAC Name |
methyl 2-bromo-5-chloro-3-fluorobenzoate |
InChI |
InChI=1S/C8H5BrClFO2/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3H,1H3 |
InChI Key |
OGVOPTIPFPKOCK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)F)Br |
Purity |
95 |
Origin of Product |
United States |
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